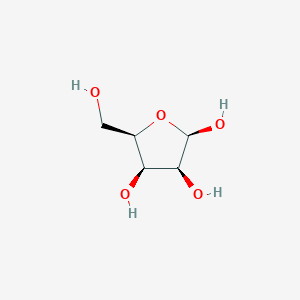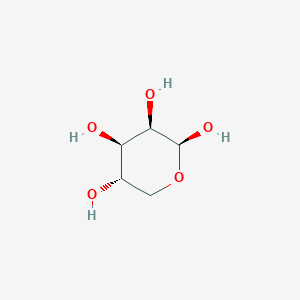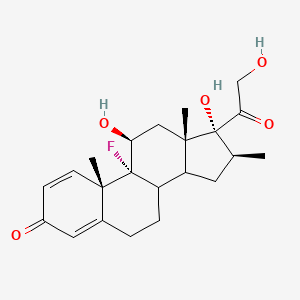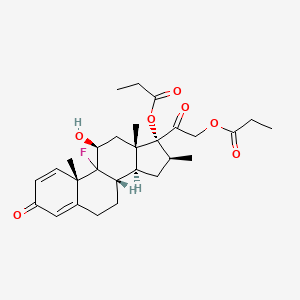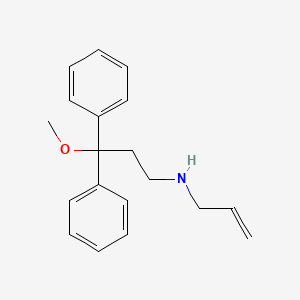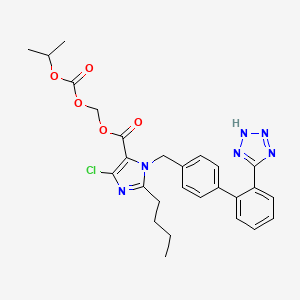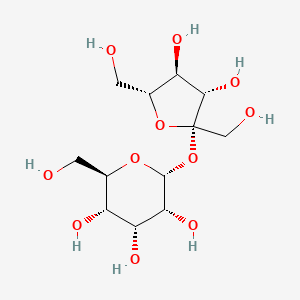
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
BHPI, also known as 3,3-bis(4-Hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of estrogen receptor alpha (ERα). This compound is known for its ability to block nuclear estrogen–ERα-regulated gene expression effectively. BHPI triggers sustained ERα-dependent activation of the endoplasmic reticulum stress sensor, notably the unfolded protein response, and consistently inhibits protein synthesis .
Wissenschaftliche Forschungsanwendungen
BHPI has several scientific research applications, including:
Chemistry: BHPI is used as a tool compound to study the inhibition of estrogen receptor alpha and its downstream effects.
Biology: In biological research, BHPI is used to investigate the role of estrogen receptor alpha in various cellular processes, including the unfolded protein response and protein synthesis inhibition.
Medicine: BHPI has potential therapeutic applications in the treatment of estrogen receptor alpha-positive cancers, such as breast and ovarian cancer.
Wirkmechanismus
BHPI exerts its effects by directly interacting with estrogen receptor alpha and noncompetitively inhibiting estrogen receptor alpha-regulated gene expression. This interaction leads to the rapid hyperactivation of phospholipase C gamma on the plasma membrane in estrogen receptor alpha-positive cancer cells, producing inositol 1,4,5-triphosphate. This, in turn, opens endoplasmic reticulum inositol 1,4,5-triphosphate receptor calcium channels, leading to a rapid depletion of endoplasmic reticulum calcium stores. BHPI alters the usual effect of estrogen-estrogen receptor alpha, causing severe and prolonged activation of the unfolded protein response, transforming it from a protective to a toxic response .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one interacts with the estrogen receptor α (ERα). It blocks 17β-estradiol-induced proliferation of drug-resistant breast, endometrial, and ovarian cancer cell lines at concentrations ranging from 10 to 1,000 nM .
Cellular Effects
This compound influences cell function by blocking the proliferation of certain cancer cells. It is effective in vivo, driving tumor regression in mice bearing MCF-7 xenografts at a dose of 15 mg/kg daily .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with ERα. It specifically inhibits ERα-dependent gene expression and protein synthesis by activating the unfolded protein response in cells .
Temporal Effects in Laboratory Settings
It has been shown to drive tumor regression in mice bearing MCF-7 xenografts .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to be effective in driving tumor regression in mice bearing MCF-7 xenografts at a dose of 15 mg/kg daily .
Metabolic Pathways
It is known to interact with the estrogen receptor α (ERα), suggesting it may play a role in estrogen-related metabolic pathways .
Transport and Distribution
Its interaction with ERα suggests it may be transported to sites where this receptor is present .
Subcellular Localization
The subcellular localization of this compound is yet to be fully determined. Given its interaction with ERα, it may be localized to the nucleus where this receptor is often found .
Vorbereitungsmethoden
The synthesis of BHPI involves several steps, starting with the preparation of the core indolone structure. The synthetic route typically involves the following steps:
Formation of the Indolone Core: The indolone core is synthesized through a cyclization reaction involving an appropriate precursor.
Functionalization: The indolone core is then functionalized with hydroxyphenyl groups at the 3,3-positions.
Methylation: The final step involves the methylation of the indolone core to introduce the methyl group at the 7-position
Analyse Chemischer Reaktionen
BHPI undergoes several types of chemical reactions, including:
Oxidation: BHPI can undergo oxidation reactions, particularly at the hydroxyphenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the indolone core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
BHPI is unique in its ability to induce sustained activation of the unfolded protein response and inhibit protein synthesis. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.
Fulvestrant: An estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.
Raloxifene: Another selective estrogen receptor modulator used in the prevention and treatment of osteoporosis in postmenopausal women .
BHPI stands out due to its noncompetitive inhibition of estrogen receptor alpha and its ability to induce a toxic unfolded protein response, making it a valuable tool in cancer research .
Eigenschaften
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLAHMQSQFDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397487 | |
| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56632-39-4 | |
| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

